molecular formula C18H27Cl2NO9 B14003349 2,3,4,6-Tetra-O-acetyl-N,N-bis(2-chloroethyl)hexopyranosylamine CAS No. 74427-64-8

2,3,4,6-Tetra-O-acetyl-N,N-bis(2-chloroethyl)hexopyranosylamine

Cat. No.: B14003349
CAS No.: 74427-64-8
M. Wt: 472.3 g/mol
InChI Key: DJUWKQJNJVMFIU-UHFFFAOYSA-N
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Description

D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose: is a synthetic compound that belongs to the class of glucopyranose derivatives This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to the 1-deoxy position of the glucopyranose ring, with acetyl groups at the 2, 3, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose typically involves the following steps:

    Starting Material: The synthesis begins with glucopyranose, a common sugar derivative.

    Protection of Hydroxyl Groups: The hydroxyl groups at the 2, 3, 4, and 6 positions are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Introduction of Bis(2-chloroethyl)amino Group: The 1-deoxy position is then modified by introducing the bis(2-chloroethyl)amino group through a nucleophilic substitution reaction. This step typically involves the use of a bis(2-chloroethyl)amine reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bis(2-chloroethyl)amino group.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

  • 1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-beta-D-ribopyranose
  • 1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylmannopyranose

Uniqueness

D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose is unique due to its specific glucopyranose backbone and the positioning of the bis(2-chloroethyl)amino group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

74427-64-8

Molecular Formula

C18H27Cl2NO9

Molecular Weight

472.3 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C18H27Cl2NO9/c1-10(22)26-9-14-15(27-11(2)23)16(28-12(3)24)17(29-13(4)25)18(30-14)21(7-5-19)8-6-20/h14-18H,5-9H2,1-4H3

InChI Key

DJUWKQJNJVMFIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N(CCCl)CCCl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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